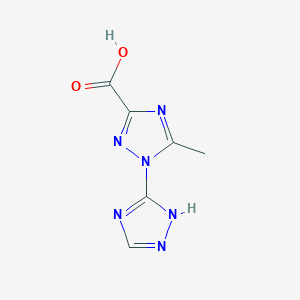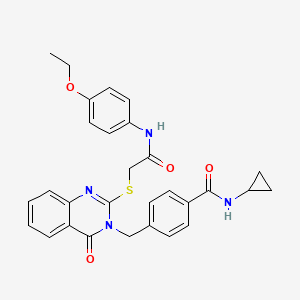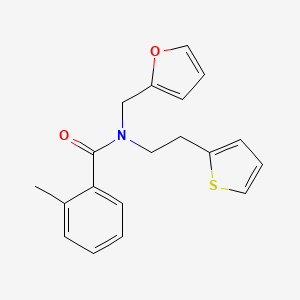amino}benzoic acid CAS No. 714259-87-7](/img/structure/B2555000.png)
4-{[(4-Methoxyphenyl)sulfonyl](methyl)amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid” is a chemical compound with the molecular formula C15H15NO5S . It is manufactured by MATRIX SCIENTIFIC .
Molecular Structure Analysis
The molecular structure of “4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid” is represented by the formula C15H15NO5S . This indicates that it contains 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical behavior of related compounds, indicating a broader interest in their potential applications. For example, the study by Ukrainets et al. (2014) detailed the cyclization of related methyl ester compounds in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's utility in synthesizing heterocyclic compounds with potential biological activity (Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A., 2014).
Crystal Structure Analysis
Another aspect of research includes the crystal structure analysis of derivatives, as explored by Ming and South (2004), who synthesized and analyzed the crystal structure of a related compound, providing insights into its structural and electronic properties (Ming, H., & South, D., 2004).
Selective Receptor Antagonism
A significant area of application is in pharmacology, where derivatives of 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid have been investigated for their selective antagonistic activities on specific receptors. For instance, Naganawa et al. (2006) discovered heteroaryl sulfonamides, including derivatives of the compound , as new selective antagonists for the EP1 receptor, highlighting the potential therapeutic applications of these compounds (Naganawa, A., Matsui, T., Saito, T., et al., 2006).
Process Optimization and Intermediate Synthesis
Research also extends to the optimization of synthesis processes for related compounds. Xu et al. (2018) focused on optimizing the reaction conditions for synthesizing methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, demonstrating the compound's role in the efficient synthesis of pharmaceutical intermediates (Xu, W., Guo, C., Li, Tao, & Liu, Si-Quan, 2018).
Water Treatment Applications
Another intriguing application is in water treatment. Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes using related sulfonated aromatic diamine monomers, which showed improved water flux for dye solution treatments. This research indicates the potential of such compounds in enhancing water purification technologies (Liu, Yang, Zhang, Shuling, Zhou, Zheng, et al., 2012).
These studies collectively highlight the diverse scientific research applications of 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid and its derivatives, ranging from synthesis and structural analysis to pharmacological applications and environmental technologies. The referenced studies provide a foundation for further exploration of these compounds in various scientific and industrial fields.
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(12-5-3-11(4-6-12)15(17)18)22(19,20)14-9-7-13(21-2)8-10-14/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIXCIUELYTKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Methoxyphenyl)sulfonyl](methyl)amino}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2554918.png)
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2554919.png)

![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2554921.png)
![6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2554929.png)



![2-[4-(6-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2554935.png)
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2554936.png)
![1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2554937.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2554939.png)
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2554940.png)